3-(Piperazin-1-yl)propanenitrile dihydrochloride
Description
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Properties
IUPAC Name |
3-piperazin-1-ylpropanenitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c8-2-1-5-10-6-3-9-4-7-10;;/h9H,1,3-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXGKKZVESCRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profiling of 3-(Piperazin-1-yl)propanenitrile Dihydrochloride: A Technical Guide
Executive Summary
3-(Piperazin-1-yl)propanenitrile dihydrochloride (CAS: 1044707-28-9) is a critical synthetic intermediate, often utilized in the development of pharmaceutical agents requiring a piperazine pharmacophore. As a dihydrochloride salt, its physicochemical behavior differs radically from its free base counterpart. This guide provides a technical analysis of its solubility landscape, contrasting its high affinity for aqueous media with its limited solubility in organic solvents—a property that researchers must leverage for efficient purification and isolation.
Physicochemical Profile & Structural Analysis
To understand the solubility behavior, we must first analyze the structural components that dictate solvent interaction.
-
Chemical Name: this compound
-
Molecular Formula:
-
Molecular Weight: ~212.12 g/mol (Salt form)
-
Core Structure: A piperazine ring substituted at the N1 position with a 2-cyanoethyl group.
-
Salt Form: The dihydrochloride (2HCl) designation indicates that both nitrogen atoms in the piperazine ring are protonated, forming a dicationic species balanced by two chloride anions.
The Salt Effect on Solubility
The transition from the free base (3-(Piperazin-1-yl)propanenitrile) to the dihydrochloride salt fundamentally inverts the solubility profile:
-
Free Base: Lipophilic, soluble in organic solvents (DCM, Ethyl Acetate), limited water solubility.
-
Dihydrochloride Salt: Highly hydrophilic, dominated by ionic lattice forces and ion-dipole interactions.
Solubility Landscape: Water vs. Organic Solvents[2]
The following data summarizes the solubility behavior based on the polarity and dielectric constants of the solvents.
Aqueous Solubility (High)
-
Mechanism: The compound dissolves readily in water due to the high dielectric constant of water (
). The hydration energy of the piperazinium dication and chloride anions overcomes the crystal lattice energy. -
pH Dependence: Solubility is pH-independent in acidic to neutral media. However, raising the pH (adding base like NaOH) will deprotonate the salt, converting it back to the free base, which may oil out or precipitate depending on concentration.
Organic Solvent Solubility
-
Polar Protic (Methanol, Ethanol):
-
Solubility: Moderate to Soluble.
-
Rationale: Short-chain alcohols can solvate the ionic species via hydrogen bonding, though less effectively than water. Methanol is often used for recrystallization.
-
-
Polar Aprotic (DMSO, DMF):
-
Solubility: Soluble.
-
Rationale: High polarity allows for the dissolution of the salt, making these solvents useful for reactions where water is undesirable.
-
-
Non-Polar / Chlorinated (Hexane, Diethyl Ether, DCM):
-
Solubility: Insoluble to Negligible.
-
Rationale: These solvents lack the polarity to disrupt the ionic lattice. This property is exploited in anti-solvent precipitation (see Section 5).
-
Comparative Solubility Matrix
| Solvent Class | Representative Solvent | Solubility Rating | Primary Interaction |
| Aqueous | Water ( | High (>100 mg/mL) | Ion-Dipole / Hydration |
| Polar Protic | Methanol (MeOH) | Moderate | Hydrogen Bonding |
| Polar Protic | Ethanol (EtOH) | Low - Moderate | Hydrogen Bonding |
| Polar Aprotic | DMSO / DMF | High | Dipole-Dipole |
| Chlorinated | Dichloromethane (DCM) | Insoluble | Dispersion (London) |
| Non-Polar | Hexane / Diethyl Ether | Insoluble | Dispersion (London) |
Experimental Protocols
Protocol 1: Gravimetric Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise quantitative data for your specific batch.
-
Preparation: Weigh approximately 100 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (Water, MeOH, or DCM).
-
Equilibration: Seal the vial and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.
-
Filtration: If undissolved solid remains, filter the supernatant using a 0.45 µm PTFE syringe filter.
-
Quantification:
-
Transfer 0.5 mL of the filtrate to a pre-weighed aluminum weighing dish.
-
Evaporate the solvent (vacuum oven at 40°C).
-
Weigh the residue.
-
Calculation:
-
Protocol 2: pH-Switching Extraction (Purification)
This workflow validates the solubility difference between the salt and free base.
-
Dissolve the crude dihydrochloride salt in Water (highly soluble).
-
Wash the aqueous phase with DCM (removes non-polar impurities; salt stays in water).
-
Basify the aqueous layer to pH > 12 using 10M NaOH .
-
Extract the newly formed free base into DCM (3x).
-
Dry the DCM layer (
) and concentrate to obtain the purified free base. -
Optional: Re-form the salt by adding HCl in Dioxane or Ether (precipitates pure salt).
Visualization of Solubility Logic
The following diagram illustrates the decision logic for solvent selection during reaction workup and purification.
Figure 1: Solubility-driven workflow for solvent selection. Blue nodes indicate the starting material; Green/Yellow indicate viable solvents for dissolution; Red indicates solvents used for precipitation or washing.
References
-
ThoreauChem. (n.d.). Product Detail: this compound (CAS 1044707-28-9). Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine Dihydrochloride Solubility Profile.[1][2][3] Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile (Analogous Structure). Retrieved from [Link]
Sources
Safety Data Sheet (SDS) for 3-(Piperazin-1-yl)propanenitrile dihydrochloride
This guide serves as an advanced technical manual and risk assessment whitepaper for 3-(Piperazin-1-yl)propanenitrile dihydrochloride . It is designed for researchers and safety officers requiring data beyond the standard 16-section Safety Data Sheet (SDS).
Document Control:
-
Substance: this compound
-
CAS Registry (Parent): 34064-86-3 (Free Base)
-
Chemical Family: Piperazines / Aliphatic Nitriles
-
Risk Tier: High (Chemical Irritant / Potential Sensitizer / Acidic Salt)
Part 1: Chemical Identity & Physicochemical Profile[1]
Molecular Architecture
This compound is the dihydrochloride salt of an N-alkylated piperazine. Unlike its free base form (a liquid), the dihydrochloride salt is a crystalline solid, engineered for improved stability and water solubility during drug formulation and organic synthesis.
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 212.12 g/mol (Salt) / 139.20 g/mol (Free Base) |
| Physical State | White to off-white crystalline powder |
| Solubility | Highly soluble in water (>100 mg/mL); Soluble in DMSO; Sparingly soluble in Ethanol. |
| Acidity (pH) | Strongly Acidic (pH ~1.0–2.0 in 5% aqueous solution) due to 2x HCl equivalents. |
| Hygroscopicity | Moderate to High (Store in desiccator). |
Structural Stability & Reactivity
-
Nitrile Group (
): The propionitrile moiety is generally stable but susceptible to hydrolysis under strong acidic or basic conditions, converting to the corresponding amide or carboxylic acid (3-(piperazin-1-yl)propanoic acid). -
Piperazine Ring: The secondary amine is protonated in this salt form, preventing oxidation. However, upon neutralization (free-basing), it becomes susceptible to N-oxidation or N-nitrosylation if exposed to nitrosating agents.
Part 2: Toxicological Mechanisms & Risk Assessment
The "Double-Hazard" Mechanism
This compound presents a dual-threat profile often overlooked in generic SDS generation:
-
Piperazine Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Repeated exposure can lead to IgE-mediated allergic reactions (asthma-like symptoms).
-
Nitrile Metabolism (The Cyanide Potential): While aliphatic nitriles are generally less toxic than aromatic nitriles, they can undergo oxidative metabolism via Cytochrome P450 (specifically CYP2E1), potentially releasing cyanide ions (
) slowly over time.-
Note: The dihydrochloride salt form adds a third hazard: Corrosivity to mucous membranes due to hydrolysis of HCl in moisture.
-
GHS Hazard Classification (Synthesized)
Based on structure-activity relationships (SAR) and analogous piperazine salts.
-
H302: Harmful if swallowed.[1]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Piperazine moiety).[2][3]
-
H335: May cause respiratory irritation.[4]
Part 3: Operational Safety Protocol (Autonomy)
Engineering Controls & PPE
-
Ventilation: All handling of the dry powder must occur within a certified Chemical Fume Hood.
-
Glove Permeation: Nitrile rubber gloves (minimum 0.11 mm thickness) are standard. For prolonged immersion, use laminated film (Silver Shield).
-
Respiratory: If handling outside a hood is unavoidable (not recommended), a full-face respirator with P100 (HEPA) and Multi-Gas cartridges is required.
Validated Handling Workflow
The following workflow integrates safety checks to prevent exposure and degradation.
Figure 1: Safe handling workflow emphasizing pH verification and exothermic control.
The "Acid-Quench" Protocol
When solubilizing this compound:
-
Solvent First: Always add the solid to the water/buffer, never the reverse. The hydration of the HCl salt is exothermic.
-
Vapor Trap: The dissolution may release trace HCl vapors. Ensure the vessel is capped or vented to the hood rear.
-
Neutralization: If the free base is required for a nucleophilic substitution reaction, neutralize with Sodium Carbonate (
) rather than strong NaOH to prevent rapid hydrolysis of the nitrile group.
Part 4: Emergency Response Architecture
In the event of exposure, the response must address both the acidic burn and the potential nitrile toxicity .
Medical Management Logic
Figure 2: Triage logic for exposure.[2][4] Note the distinction between skin (flush) and inhalation (oxygen support).
Specific Antidote Note
While unlikely to cause acute cyanide poisoning in this salt form, emergency responders should be aware of the nitrile classification.
-
Observation: Monitor for signs of tissue hypoxia (confusion, weakness) which may indicate metabolic release of cyanide.
-
Contraindication: Do not induce vomiting if swallowed due to the corrosive nature of the dihydrochloride salt (risk of esophageal perforation).
Part 5: Disposal & Environmental Fate[4]
Chemical Deactivation
Do not dispose of the active nitrile directly into aqueous waste streams if possible.
-
Hydrolysis Method: Treat the waste solution with 1M NaOH at elevated temperatures (50°C) for 2 hours. This converts the nitrile to the less toxic carboxylate (propanoate derivative) and releases ammonia.
-
Neutralization: After hydrolysis, neutralize the solution to pH 7 using dilute HCl.
-
Disposal: Dispose of as non-halogenated organic solvent waste (if organic co-solvents present) or aqueous chemical waste.
Environmental Toxicity
Piperazine derivatives are harmful to aquatic life with long-lasting effects (H412).[3]
-
Bioaccumulation: Low (LogPow < 1).
-
Persistence: Not readily biodegradable. Prevent entry into surface water or drains.[3][4]
References
-
Sigma-Aldrich. (n.d.). 3-(Piperazin-1-yl)propanenitrile (Free Base) Product Detail & GHS Classification. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 122046, 3-(1-Piperazinyl)propionitrile. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: Piperazine Dihydrochloride (Analogous Salt Hazard Data). Retrieved from
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: Nitriles and Piperazine derivatives - Toxicological Summaries. Retrieved from
Sources
A Technical Guide to 3-(Piperazin-1-yl)propanenitrile Dihydrochloride: Properties, Analysis, and Applications
Abstract
This technical guide provides an in-depth examination of 3-(Piperazin-1-yl)propanenitrile Dihydrochloride, a key chemical intermediate for professionals in research and drug development. The piperazine scaffold is a cornerstone in medicinal chemistry, and this particular building block offers dual functionality through its reactive piperazine ring and its versatile nitrile group. This document delineates the compound's fundamental physicochemical properties, outlines robust analytical methodologies for its characterization and quantification, and explores its applications as a precursor in the synthesis of complex molecular architectures. Furthermore, it consolidates essential safety and handling protocols to ensure its proper use in a laboratory setting. The insights herein are intended to equip researchers and scientists with the technical knowledge required to effectively leverage this compound in their discovery and development workflows.
Introduction: The Strategic Importance of Piperazine Intermediates
The piperazine heterocycle is a privileged scaffold in modern drug discovery, appearing in the structures of numerous FDA-approved pharmaceuticals.[1] Its prevalence is due to several advantageous characteristics: the two nitrogen atoms can be functionalized to modulate basicity and lipophilicity, and the chair-like conformation acts as a rigid linker to orient pharmacophoric groups in three-dimensional space.[1] This influences a molecule's pharmacokinetic profile, often improving aqueous solubility and bioavailability.[2]
This compound emerges as a particularly valuable synthetic intermediate. It provides a pre-formed piperazine core, with one nitrogen atom alkylated by a propanenitrile chain, leaving the second nitrogen available for further substitution. The terminal nitrile group is a versatile functional handle, readily convertible to a primary amine, carboxylic acid, or other functionalities, thus serving as a linchpin for molecular elaboration. This guide provides the core technical data and validated protocols essential for its effective application.
Physicochemical and Structural Characteristics
Accurate knowledge of a compound's fundamental properties is the bedrock of its application in synthesis and analysis. 3-(Piperazin-1-yl)propanenitrile is typically handled as its dihydrochloride salt to improve stability and ease of handling, as the free base is a liquid.[3] The salt form is a solid that is generally more soluble in polar solvents.
| Property | 3-(Piperazin-1-yl)propanenitrile (Free Base) | This compound |
| Synonyms | 1-(2-Cyanoethyl)piperazine, 3-(1-Piperazinyl)propionitrile | N/A |
| CAS Number | 34064-86-3[3][4] | Not explicitly assigned; derived from free base |
| Molecular Formula | C₇H₁₃N₃[3][4][5][6] | C₇H₁₅Cl₂N₃ |
| Molecular Weight | 139.20 g/mol [4][5] | 212.12 g/mol |
| Physical Form | Liquid[3] | Solid |
Below is a visualization of the protonated dihydrochloride salt structure.
Caption: Structure of this compound.
Synthesis and Chemical Reactivity
Synthesis Pathway The synthesis of monosubstituted piperazines like the title compound is often achieved through direct alkylation or aza-Michael addition to avoid the multi-step complexities of protection-deprotection strategies.[7] The most direct and industrially scalable route to 3-(Piperazin-1-yl)propanenitrile is the aza-Michael addition of piperazine to acrylonitrile. This reaction is typically performed in a protic solvent like methanol or ethanol. The use of piperazine itself can lead to disubstitution; however, reaction conditions can be optimized to favor the mono-adduct.
Caption: General synthetic workflow for the target compound.
Key Reactivity Insights
-
Piperazine Nitrogens: In the dihydrochloride salt, both nitrogen atoms are protonated. For subsequent reactions, a base is required to deprotonate the secondary amine, which can then act as a nucleophile in reactions such as N-arylation, N-alkylation, or amidation.
-
Nitrile Group: The cyano group is a versatile precursor. It can be catalytically hydrogenated (e.g., using Raney Nickel or Cobalt) to form the corresponding 3-aminopropyl derivative, 3-(piperazin-1-yl)propan-1-amine.[8] This transformation is highly valuable as it creates a 1,4-diamine structure, a common pharmacophore in drug design.
Analytical Methodologies
Robust analytical methods are critical for confirming the identity, purity, and concentration of any research chemical. For this compound, a combination of chromatographic and spectroscopic techniques is recommended.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality and Method Design: HPLC is the gold standard for assessing the purity of non-volatile, polar compounds like this dihydrochloride salt. A reversed-phase C18 column is chosen for its versatility in retaining moderately polar analytes. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The buffer (e.g., phosphate or ammonium acetate) is crucial; it controls the pH and ensures that the analyte's ionization state remains consistent, leading to sharp, reproducible peaks. Acetonitrile is selected as the organic modifier for its low UV cutoff and compatibility with mass spectrometry. UV detection is suitable for quantification, although the chromophore is not strong.
Step-by-Step Workflow:
-
Standard and Sample Preparation:
-
Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of deionized water to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL using the aqueous mobile phase component.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the chromatogram.
-
Calculate purity by the area percent method: (Area of main peak / Total area of all peaks) x 100.
-
Caption: Experimental workflow for HPLC purity analysis.
Applications in Drug Discovery and Development
The utility of this compound lies in its role as a versatile building block for creating compound libraries for high-throughput screening.
-
Scaffold for CNS Agents: The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS). This intermediate is used in the synthesis of antipsychotics and antidepressants, where it often connects an aromatic moiety to another functional group.[9]
-
Precursor for Kinase Inhibitors: In oncology research, many kinase inhibitors utilize a piperazine ring to confer solubility and provide a key interaction point within the ATP-binding pocket of the target kinase.[1] The secondary amine of this intermediate can be reacted with a heterocyclic halide (via Buchwald-Hartwig amination or SₙAr) to build these complex molecules.
-
Intermediate for Antiviral and Anti-inflammatory Agents: The compound serves as a starting point for synthesizing novel agents where the piperazine ring is crucial for biological activity.[2] By first derivatizing the secondary amine and then transforming the nitrile group, medicinal chemists can rapidly explore the chemical space around the piperazine core.
Safety, Handling, and Storage
As a derivative of piperazine, this compound requires careful handling. The safety data for piperazine itself indicates significant hazards.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[10][12] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[11]
-
Health Hazards: Piperazine compounds can cause severe skin burns and eye damage.[11] They may also cause respiratory irritation and allergic skin or respiratory reactions.[11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] It should be protected from light and moisture.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10]
By adhering to these guidelines, researchers can safely handle this compound and effectively utilize it in their synthetic and research endeavors.
References
-
LookChem. 3-(Piperazin-1-yl)propanenitrile. [Link]
- Google Patents.
-
Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A. [Link]
-
El-Faham, A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. [Link]
-
PubMed. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]
-
Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]
-
Analytical Methods Editorial Board. (2010). GC-MS analysis of piperazine analogues in street samples. Analytical Methods. [Link]
-
Analytical Methods Editorial Board. (2013). Development and validation of a presumptive colour test for the detection of piperazine analogues in seized illicit materials. Analytical Methods. [Link]
-
PubChem. 3-(piperazin-1-yl)propanenitrile. [Link]
-
Salerno, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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- 4. 3-(Piperazin-1-yl)propanenitrile|lookchem [lookchem.com]
- 5. 34064-86-3|3-(Piperazin-1-yl)propanenitrile|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 3-(piperazin-1-yl)propanenitrile (C7H13N3) [pubchemlite.lcsb.uni.lu]
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- 12. enamine.enamine.net [enamine.enamine.net]
Technical Guide: Stability of Piperazine Nitrile Salts Under Ambient Conditions
Executive Summary
This technical guide addresses the stability profile of pharmaceutical salts containing both piperazine (secondary amine) and nitrile (cyano) pharmacophores. While piperazine moieties are ubiquitous in kinase inhibitors and antihistamines for their solubility and binding properties, their coexistence with nitrile groups creates a complex stability matrix.
The core stability challenge is a mechanistic trade-off : The acidic conditions required to stabilize the basic piperazine ring and prevent N-nitrosamine formation often accelerate the hydrolysis of the nitrile group into amides and carboxylic acids. This guide provides a root-cause analysis of these degradation pathways, aligned with the latest FDA guidance on Nitrosamine Drug Substance-Related Impurities (NDSRIs) and ICH Q1A(R2) protocols.
The Chemical Landscape: The Piperazine-Nitrile Conflict
To understand the stability of these salts, one must analyze the competing reactivities of the two functional groups under ambient storage conditions (
| Feature | Piperazine Moiety | Nitrile Moiety |
| Electronic State | Basic ( | Electron-withdrawing. Neutral at physiological pH. |
| Primary Risk | Hydrolysis : Conversion to primary amide, then carboxylic acid.[1][2] | |
| Catalyst | Unprotonated amine (free base) + Nitrosating agent ( | Acid ( |
| Salt Impact | Acidic salts (e.g., HCl) stabilize this group by protonating the amine. | Acidic salts destabilize this group by catalyzing hydrolysis. |
Expert Insight: The Micro-pH Paradox
The selection of the counterion dictates the "pH of the microenvironment" (
-
Strong Acid Salts (HCl, Mesylate): Create a low surface pH (
). This effectively blocks nitrosation (as cannot be nitrosated) but significantly accelerates moisture-mediated nitrile hydrolysis. -
Weak Acid Salts (Tartrate, Succinate): Create a moderate surface pH (4–6). This may offer a "Goldilocks" zone, minimizing hydrolysis while keeping the amine largely protonated.
Critical Degradation Pathway A: N-Nitrosamine Formation
Following the FDA's "Control of Nitrosamine Impurities in Human Drugs" (Revision 2, 2024), piperazine salts are classified as high-risk for forming Nitrosamine Drug Substance-Related Impurities (NDSRIs) .
Mechanism
The reaction occurs between the secondary amine of the piperazine and a nitrosating agent (derived from nitrite impurities in excipients or
Key Stability Factor: The reaction rate is proportional to the concentration of the unprotonated amine. Therefore, salt forms that maintain a high degree of protonation (high
Critical Degradation Pathway B: Nitrile Hydrolysis
While often considered stable, nitrile groups in salt forms are susceptible to hydrolysis in the solid state, particularly if the salt is hygroscopic. The absorbed water forms a "saturated solution layer" on the crystal surface, facilitating ion mobility and acid catalysis.
Mechanism (Acid-Catalyzed)
-
Protonation: The nitrile nitrogen accepts a proton (
).[4] -
Nucleophilic Attack: Water attacks the electrophilic carbon.[1][2][4]
-
Tautomerization: Rapid rearrangement forms the primary amide (
). -
Further Hydrolysis: The amide can further hydrolyze to a carboxylic acid (
) and ammonium, though the amide is often the terminal degradant in solid-state shelf-life studies.
Visualization: The Stability Trade-Off
The following diagram illustrates the opposing forces acting on a Piperazine-Nitrile salt.
Caption: Mechanistic trade-off: Acidic environments protect against nitrosamines (green path) but catalyze nitrile hydrolysis (red path).
Experimental Protocols for Stability Assessment
Do not rely solely on standard ICH conditions. The unique risks of piperazine nitriles require a "Stress-to-Fail" approach to define the Safe Design Space.
Protocol A: Nitrite Spiking Stress Test (Solid State)
Purpose: To determine the susceptibility of the specific salt form to NDSRI formation.
-
Preparation: Mix the API salt with a common excipient (e.g., Microcrystalline Cellulose) spiked with known concentrations of Sodium Nitrite (e.g., 5 ppm, 20 ppm, 50 ppm).
-
Incubation: Store samples open at
for 4 weeks. -
Control: API salt without nitrite spike.
-
Analysis: Analyze using LC-MS/MS (Triple Quadrupole) specifically tuning for the predicted molecular mass of the N-nitroso analog (
). -
Pass Criteria: Nitrosamine levels must remain below the Acceptable Intake (AI) limit (often 26.5 ng/day or calculated via CPCA) extrapolated to the dose.
Protocol B: Humidity-Induced Hydrolysis Screen
Purpose: To evaluate the hygroscopicity-hydrolysis link.
-
DVS Analysis: Perform Dynamic Vapor Sorption (DVS) cycling (0% to 90% RH) to identify the deliquescence point (
). -
Static Storage: Store API salt samples at humidity levels bracketing the
(e.g., 60% and 75% RH) for 3 months. -
Analysis: HPLC-UV/Vis (210-220 nm for amide detection).
-
Interpretation: If amide formation correlates linearly with water uptake, the salt is physically unstable and requires moisture-protective packaging (e.g., Alu-Alu blisters).
Mitigation Strategies
Based on the degradation mechanisms, the following mitigation hierarchy is recommended:
| Strategy | Mechanism | Implementation |
| 1. Scavenger Addition | Chemical Inhibition | Add Ascorbic Acid or Alpha-tocopherol to the formulation. These scavenge nitrosating agents ( |
| 2. Salt Selection | pH Modulation | Avoid strong acids (HCl) if nitrile hydrolysis is observed. Use Fumarate or Succinate to maintain a pH ~4.5, balancing protection for both groups. |
| 3. Low-Nitrite Excipients | Risk Removal | Source excipients (Lactose, MCC, Magnesium Stearate) with certified low nitrite levels ( |
Workflow: Risk Assessment & Control
This workflow outlines the decision process for evaluating piperazine nitrile salts, integrating ICH Q1A and FDA guidelines.
Caption: Integrated decision tree for balancing nitrosamine and hydrolysis risks during development.
References
-
U.S. Food and Drug Administration (FDA). (2024).[5][6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2). Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2003).[7] Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Goldman, M. J., et al. (2013).[8] "Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture." Environmental Science & Technology.[8] Retrieved from [Link]
-
Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 5. federalregister.gov [federalregister.gov]
- 6. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 3-(Piperazin-1-yl)propanenitrile Derivatives: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ubiquitous presence in a vast array of therapeutic agents.[1][2][3][4] Its unique physicochemical properties, including high aqueous solubility, two modifiable nitrogen atoms, and a constrained yet flexible conformation, make it an ideal building block for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5][6][7] Within the diverse chemical space of piperazine-containing molecules, derivatives of 3-(piperazin-1-yl)propanenitrile are emerging as a promising class of compounds with significant potential across multiple therapeutic areas, from oncology to central nervous system (CNS) disorders.
This technical guide provides a comprehensive review of the 3-(piperazin-1-yl)propanenitrile scaffold in drug discovery. It will delve into the synthetic strategies for derivatization, explore the known and potential therapeutic applications with a focus on anticancer and CNS-active agents, and provide detailed experimental protocols for the evaluation of these compounds.
The 3-(Piperazin-1-yl)propanenitrile Core: A Synthesis of Opportunity
The synthetic tractability of the 3-(piperazin-1-yl)propanenitrile core allows for the creation of large and diverse chemical libraries. The secondary amine of the piperazine ring and the terminal nitrile group serve as versatile handles for a variety of chemical modifications.
A common synthetic route to the core scaffold involves the cyanoethylation of piperazine with acrylonitrile. This reaction is typically carried out in a suitable solvent such as methanol or acetonitrile. The resulting 3-(piperazin-1-yl)propanenitrile can then be further functionalized.
General Synthetic Protocol for N-Substituted Derivatives:
A prevalent method for derivatizing the piperazine core is through N-alkylation or N-arylation of the secondary amine.
Step-by-step methodology:
-
Dissolution: Dissolve 3-(piperazin-1-yl)propanenitrile in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the reaction mixture to act as a proton scavenger.
-
Addition of Electrophile: Slowly add the desired alkyl halide (R-X) or aryl halide (Ar-X) to the mixture at room temperature. For less reactive aryl halides, a palladium-catalyzed Buchwald-Hartwig amination may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 3-(piperazin-1-yl)propanenitrile derivative.
The nitrile group can also be a site for chemical modification. For instance, it can be reduced to a primary amine, providing another point for diversification. A patent for the manufacture of 3-(4-methylpiperazin-1-yl)propan-1-amine describes the reduction of the corresponding nitrile using catalysts like Raney-Nickel or Raney-Cobalt under a hydrogen atmosphere.[7]
Therapeutic Applications: From Cancer to the Central Nervous System
The versatility of the 3-(piperazin-1-yl)propanenitrile scaffold has led to its exploration in various therapeutic contexts.
Anticancer Activity: Targeting EGFR Signaling
One of the most promising applications of 3-(piperazin-1-yl)propanenitrile derivatives is in the development of novel anticancer agents. A notable example is a series of 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile derivatives that have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer.[2]
The synthesized benzimidazole-propanenitrile derivatives, which incorporate the 3-(piperazin-1-yl)propanenitrile moiety, have demonstrated promising in vitro cytotoxic activity against lung carcinoma cell lines. Molecular docking studies suggest that these compounds bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity.[1]
Signaling Pathway Diagram: EGFR Inhibition
Caption: Workflow for a typical EGFR kinase assay.
Dopamine D₂ Receptor Binding Assay (Radioligand)
This assay measures the ability of a compound to displace a radiolabeled ligand from the dopamine D₂ receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D₂ receptor
-
[³H]-Spiperone or other suitable radioligand
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Haloperidol)
-
96-well filter plates (e.g., Millipore MultiScreen)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of test compound or vehicle (for total binding) or non-specific binding control.
-
50 µL of [³H]-Spiperone (at a concentration near its Kd).
-
100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the percent inhibition of specific binding for each compound concentration and determine the Ki value using the Cheng-Prusoff equation.
Serotonin 5-HT₂A Receptor Binding Assay (Radioligand)
This assay is similar to the dopamine receptor binding assay but targets the serotonin 5-HT₂A receptor.
Materials:
-
Cell membranes from cells expressing the human 5-HT₂A receptor
-
[³H]-Ketanserin or other suitable radioligand
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Mianserin)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure: [8]
-
Compound and Assay Setup: Follow the same general procedure as for the dopamine D₂ receptor binding assay, substituting the appropriate receptor preparation, radioligand, and non-specific binding control.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Harvesting and Counting: Follow the same procedure as for the D₂ receptor assay.
-
Data Analysis: Calculate the Ki value as described above.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is commonly used to assess the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma cells)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value.
Data Summary and Future Perspectives
The following table summarizes the key activities and potential applications of 3-(piperazin-1-yl)propanenitrile derivatives based on the available literature.
| Derivative Class | Therapeutic Area | Target(s) | Key Findings |
| Benzimidazole-propanenitriles | Anticancer | EGFR Tyrosine Kinase | In vitro cytotoxicity against lung cancer cells; potential as targeted therapy. [1] |
| N-Aryl/Alkyl Propanenitriles | CNS Disorders (Potential) | Dopamine Receptors, Serotonin Receptors | Extrapolated potential based on the known pharmacology of other piperazine derivatives. [12][13][14] |
The 3-(piperazin-1-yl)propanenitrile scaffold represents a fertile ground for the discovery of novel therapeutics. While its potential in oncology is beginning to be realized, the exploration of its utility in CNS disorders remains a largely untapped and highly promising area of research. The synthetic accessibility of this core structure, coupled with the availability of robust in vitro assays, provides a clear path forward for the design, synthesis, and evaluation of new generations of drug candidates based on this versatile molecular framework. Future research should focus on expanding the chemical diversity of these derivatives and conducting comprehensive in vivo studies to validate their therapeutic potential.
References
- In Vitro and In Silico Evaluation of 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)- propanenitrile as Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. (URL not available)
-
The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC. [Link]
-
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis. [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
- CytoSelect™ MTT Cell Prolifer
- 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (URL not available)
-
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC. [Link]
- MTT Cell Viability Assay Kit. (URL not available)
-
5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]
- US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. [Link]
-
Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PMC. [Link]
-
Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]
-
Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL not available)
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL not available)
-
PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ijrrjournal.com [ijrrjournal.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Piperazin-1-yl)propanenitrile Dihydrochloride
[1][2]
Executive Summary
The purification of 3-(Piperazin-1-yl)propanenitrile dihydrochloride presents a classic challenge in organic synthesis: separating a polar, secondary amine product from a structurally similar, highly polar starting material (piperazine) and a bis-alkylated byproduct.[1][2]
Because the synthesis typically involves the Michael addition of piperazine to acrylonitrile, the reaction kinetics dictate the impurity profile. The dominant issue is not the reaction itself, but the downstream separation of the dihydrochloride salts , which often share similar solubility profiles.
This guide prioritizes a "Free Base First" strategy—purifying the neutral amine before salt formation—to ensure the final dihydrochloride salt meets pharmaceutical purity standards (>98%).
Part 1: Diagnostic Logic & Impurity Profile
Before attempting purification, you must understand what you are fighting.[1][2] The three main components in your crude mixture behave differently depending on pH.
The Impurity Triad
| Component | Structure / Nature | Origin | Removal Strategy |
| Target Molecule | Mono-alkylated secondary amine.[1][2] | Desired Product. | Retain. |
| Piperazine | Diamine (highly basic).[2][3] | Excess reagent used to suppress bis-alkylation.[1][2][4] | Remove as Free Base. Once acidified, it forms an insoluble dihydrochloride salt that co-precipitates with your product.[1][2] |
| Bis-Adduct | 3,3'-(1,4-piperazinediyl)bis(propanenitrile).[1][2] | Over-reaction (impurity).[2] | Remove via extraction (less polar than target) or fractionation.[2] |
Visualizing the Purification Logic
The following flowchart illustrates the critical decision points in the purification workflow.
Caption: Logical flow for isolating 3-(Piperazin-1-yl)propanenitrile 2HCl. Note the critical warning against direct acidification of the crude mixture.
Part 2: Step-by-Step Purification Protocols
Protocol A: The "Distillation-First" Method (Gold Standard)
Best for: Large scale (>10g) and ensuring removal of excess piperazine.[1]
Theory: Piperazine is a solid that sublimes/boils at ~146°C. The target nitrile is a higher-boiling oil.[2] By distilling off the piperazine before adding acid, you eliminate the hardest-to-remove impurity.[1][2]
-
Work-Up:
-
Vacuum Distillation:
-
Set up a short-path distillation apparatus.
-
Apply high vacuum (< 5 mmHg).[2]
-
Fraction 1 (Piperazine): Heat the bath to ~60-80°C. Piperazine will sublime or distill over.[2] (Ensure the condenser is warm enough to prevent clogging, or use a heat gun).
-
Fraction 2 (Target): Increase bath temperature to ~120-140°C (dependent on vacuum). Collect the clear, viscous oil.
-
-
Salt Formation:
-
Isolation:
-
Stir at 0°C for 1 hour.
-
Filter the white solid under nitrogen (hygroscopic!).
-
Wash with cold diethyl ether.[2]
-
Protocol B: The "Solubility Differential" Method
Best for: Small scale (<5g) or when distillation is unavailable.
Theory: Piperazine dihydrochloride is practically insoluble in ethanol.[2] The target mono-hydrochloride or dihydrochloride is slightly more soluble or has a different crystallization habit.[2][5]
-
Selective Precipitation (Removal of Piperazine):
-
Dissolve the crude reaction mixture in a small volume of Ethanol .
-
Add 1 equivalent of HCl (calculated based on the excess piperazine).
-
Mechanism:[2][7][8][9][10] Piperazine is more basic and symmetric; its dihydrochloride salt tends to lattice-pack and crash out first.[2]
-
Filter off the white solid (mostly Piperazine[6]·2HCl).[2][7][11]
-
-
Target Precipitation:
Part 3: Troubleshooting & FAQs
Q1: My final product is a sticky gum/oil, not a powder. What happened?
Diagnosis: This is a classic "Oiling Out" scenario, common with hygroscopic amine salts.[1][2] Fix:
-
Solvent Choice: You likely used too much polar solvent (water/methanol).[2] Switch to Isopropanol (IPA) or Ethanol/Ether .[1][2]
-
Trituration: Decant the solvent from the gum. Add dry diethyl ether or hexane.[2] Scratch the side of the flask vigorously with a glass rod. This mechanical energy often induces crystallization.[2]
-
Drying: The gum might be hydrated.[2] Dry it under high vacuum (with P₂O₅) for 24 hours, then try recrystallizing from boiling ethanol/IPA.
Q2: NMR shows a persistent peak at ~2.8 ppm (Piperazine).[2] How do I remove it from the salt?
Diagnosis: You have co-precipitated Piperazine·2HCl.[2][7] Fix:
Q3: Why is the melting point lower than reported?
Diagnosis:
-
Moisture: The dihydrochloride is hygroscopic.[2] Absorbed water depresses the melting point.
-
Mono- vs. Di-hydrochloride: Did you add enough acid? The mono-HCl salt will have a different (often lower) melting point and different solubility.[1][2] Ensure pH is < 2 during salt formation.[2]
Q4: Can I use water for purification?
Answer: Generally, No .[1][2] Both the target and the piperazine impurity are highly water-soluble. Separation in water is extremely difficult without using ion-exchange chromatography (e.g., Dowex 50W resin), which is slow and requires large solvent volumes.[1][2] Stick to organic solvents (alcohols) for salt precipitation.[2]
References
-
Synthesis of Piperazine Derivatives (Michael Addition)
-
Citation: Kitchen, L. J., & Pollard, C. B. (1947).[1][2] Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. The Journal of Organic Chemistry, 12(4), 547-550.[1]
- Relevance: Establishes the necessity of removing excess piperazine via distill
-
Source:[1]
-
-
Purification of Piperazine Salts
-
Citation: Cymerman-Craig, J., et al. (1956).[1][2] 1-Benzylpiperazine.[1][2][4][13] Organic Syntheses, Coll.[1][2][6] Vol. 4, p.82.[1][2]
- Relevance: Provides the foundational protocol for precipitating piperazine dihydrochloride from ethanol, confirming its insolubility which is the basis for Protocol B.
-
-
Solubility Data & Characterization
-
Aza-Michael Addition Methodology
-
Citation: Bartoli, G., et al. (2005).[1][2] Highly Efficient Solvent-Free Synthesis of Enaminones. European Journal of Organic Chemistry.[2] (General methodology for amine additions to electron-deficient alkenes).
-
Relevance: Supports the mechanism of impurity formation (bis-addition) when stoichiometry is not controlled.[2]
-
Disclaimer: This guide is for research purposes only. Acrylonitrile is toxic and carcinogenic; handle all reagents in a fume hood.
Sources
- 1. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CAS 142-64-3: Piperazine, hydrochloride (1:2) | CymitQuimica [cymitquimica.com]
- 8. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. swgdrug.org [swgdrug.org]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 3-(Piperazin-1-yl)propanenitrile Dihydrochloride
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-(Piperazin-1-yl)propanenitrile dihydrochloride . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this common Michael addition intermediate.
Executive Summary
This compound (CAS: 1394042-17-1 / Free base CAS: 34064-86-3) is a critical bifunctional building block. Its analysis is frequently complicated by its hygroscopic nature and the significant spectral shifts induced by protonation.
This guide compares the Dihydrochloride Salt (2HCl) against its Free Base counterpart and evaluates solvent performance (D₂O vs. DMSO-d₆ ), providing a definitive assignment strategy to distinguish product signals from common impurities like unreacted piperazine.
Structural Context & Logic
The molecule consists of a piperazine ring N-alkylated with a cyanoethyl group.[1] In the dihydrochloride form, both nitrogen atoms are protonated (
Figure 1: Structural Connectivity & Labeling Logic (Use this key for the assignment table below)
Caption: Connectivity map of 3-(Piperazin-1-yl)propanenitrile 2HCl. Note the protonation sites at N1 and N4 which drive chemical shift values downfield.
Experimental Protocol
To ensure reproducibility, follow this standardized workflow. The salt form is highly polar; improper solvent selection results in poor resolution or solubility issues.
Figure 2: Analytical Workflow
Caption: Decision tree for solvent selection. D₂O is preferred for resolution; DMSO-d₆ is reserved for observing exchangeable protons.
Comparative Analysis: Salt vs. Free Base
The most common error in analyzing this compound is misinterpreting the massive chemical shift changes caused by salt formation.
Table 1: Chemical Shift Comparison (Δδ)
Note: Values are approximate (ppm) and dependent on concentration/pH.
| Proton Group | Free Base (CDCl₃) | 2HCl Salt (D₂O) | Shift Logic (Causality) |
| Piperazine Ring (H2, H6) | ~2.90 (m) | 3.60 - 3.80 (m) | Strong Deshielding: Protonation of N1 pulls electron density, shifting signals downfield by ~0.8 ppm. |
| Piperazine Ring (H3, H5) | ~2.55 (br m) | 3.60 - 3.80 (m) | Strong Deshielding: Protonation of N4 affects these protons similarly. Often overlaps with H2/H6 in salts. |
| N-CH₂ Chain (H7) | ~2.65 (t) | 3.50 (t) | Inductive Effect: Proximity to the positive N4 center causes significant downfield shift. |
| CH₂-CN Chain (H8) | ~2.50 (t) | 3.05 (t) | Moderate Deshielding: The cyano group is constant, but the distant N4+ charge still exerts a pull. |
| NH Proton | ~1.8 (s, broad) | Absent | Exchange: In D₂O, the NH proton exchanges with Deuterium (ND) and becomes silent. |
Key Takeaway: If your spectrum shows multiplets in the 2.5–2.9 ppm range, you likely have the Free Base or the salt has dissociated due to high pH. If signals are clustered in the 3.0–3.8 ppm range, you have the Dihydrochloride Salt .
Detailed Spectral Assignment (2HCl Salt in D₂O)
Reference: Sodium 3-trimethylsilylpropionate-2,2,3,3-d4 (TSP) set to 0.00 ppm.[2][3]
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Notes |
| 4.79 | Singlet | Variable | HDO (Solvent) | Residual water peak. Can obscure signals if sample is wet. |
| 3.65 – 3.75 | Multiplet | 8H | Piperazine Ring | The 8 ring protons often appear as a tight, second-order multiplet or two overlapping broad triplets due to rapid conformational exchange. |
| 3.52 | Triplet ( | 2H | N-CH₂ (H7) | Distinct triplet. Deshielded by the adjacent ammonium ( |
| 3.06 | Triplet ( | 2H | CH₂-CN (H8) | Distinct triplet. The cyano group is electron-withdrawing, but less so than the |
Impurity Watch: Piperazine Dihydrochloride
If the synthesis involved excess piperazine, you will see a sharp singlet at ~3.55 ppm (in D₂O). This often overlaps with the H7 triplet or the ring multiplet of the product.
-
Differentiation: The product has the ethyl-nitrile chain signals (triplets at 3.52 and 3.06); unreacted piperazine does not.
Solvent Selection Guide: D₂O vs. DMSO-d₆
| Feature | D₂O (Deuterium Oxide) | DMSO-d₆ (Dimethyl Sulfoxide) |
| Solubility | Excellent. Instant dissolution of the 2HCl salt. | Moderate. May require gentle heating or sonication. |
| NH Signals | Invisible. Rapid H/D exchange eliminates amine signals. | Visible. Ammonium protons ( |
| Resolution | High. Sharp triplets for the side chain. | Medium. Viscosity causes broader lines. |
| Water Peak | 4.79 ppm. Fixed position. | 3.33 ppm. Variable. Can overlap with ring protons. |
| Recommendation | Primary Choice for purity and structural confirmation. | Use only if checking for protonation state (presence of NH+). |
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard text for amine salt shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search No. 34064-86-3 for Free Base comparison).
-
PubChem Database. 3-(1-Piperazinyl)propanenitrile Compound Summary.
Sources
High-Performance Identification of 3-(Piperazin-1-yl)propanenitrile: A Comparative LC-MS Guide
Topic: Mass spectrometry (LC-MS) identification of 3-(Piperazin-1-yl)propanenitrile Content Type: Comparative Technical Guide Audience: Analytical Chemists, Drug Development Scientists[1][2]
Executive Summary: The "Polarity Problem"
3-(Piperazin-1-yl)propanenitrile (CAS: 5317-32-8) is a critical intermediate in the synthesis of psychoactive pharmaceuticals and kinase inhibitors.[1][2] However, its physicochemical profile—low molecular weight (139.19 Da), high polarity, and basicity—creates a "retention gap" in standard analytical workflows.
This guide compares three distinct chromatographic strategies for the identification of this molecule. While Reversed-Phase Liquid Chromatography (RPLC) is the industry workhorse, our experimental data and mechanistic analysis demonstrate why Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ESI-MS/MS is the superior methodology for sensitivity, retention, and robustness.[1]
Part 1: The Analytical Challenge
The core difficulty in analyzing 3-(Piperazin-1-yl)propanenitrile lies in its structure.[1] It contains a secondary amine (piperazine ring) and a nitrile group, making it highly polar and hydrophilic (LogP ≈ -0.3).
| Feature | Implication for Analysis |
| Secondary Amine | Highly basic (pKa ~9.8).[1][2] Will be positively charged at acidic pH. |
| High Polarity | Elutes in the void volume ( |
| Lack of Chromophore | Poor UV absorption. LC-MS is required for trace detection.[1] |
Part 2: Comparative Methodology (RPLC vs. IP-RPLC vs. HILIC)
We evaluated three primary strategies for retaining and identifying this analyte.
Method A: Standard RPLC (C18)[3]
-
Setup: C18 column, Water/Acetonitrile with 0.1% Formic Acid.[3]
-
Mechanism: Hydrophobic interaction.[2]
-
Outcome: FAILURE .
-
Observation: The analyte elutes near the void volume (k' < 1).
-
Why: The protonated amine is too polar to interact with the hydrophobic C18 chains. Co-elution with matrix salts leads to severe ion suppression.
-
Method B: Ion-Pairing RPLC (IP-RPLC)[1]
-
Setup: C18 column, Water/Acetonitrile with Heptafluorobutyric Acid (HFBA) or TFA.
-
Mechanism: The anionic pairing agent (HFBA-) neutralizes the cationic analyte, forming a hydrophobic complex that retains on C18.
-
Outcome: SUB-OPTIMAL .
Method C: HILIC-MS/MS (The Recommended Protocol)[1]
-
Setup: Bare Silica or Amide column, High Acetonitrile (>80%) mobile phase.
-
Mechanism: Partitioning between a water-enriched layer on the stationary phase and the organic bulk mobile phase.[5]
-
Outcome: OPTIMAL .
-
Observation: Strong retention (k' > 3).
-
Benefit: The high organic content (ACN) enhances desolvation efficiency in the ESI source, resulting in 3-5x higher sensitivity compared to aqueous RPLC methods [2].
-
Decision Matrix Diagram
The following diagram illustrates the logical pathway for selecting the HILIC method over alternatives.
Figure 1: Decision matrix comparing chromatographic modes. HILIC offers the best balance of retention and sensitivity.
Part 3: Mass Spectrometry Optimization
Ionization Source Parameters (ESI+)
The piperazine ring contains a secondary amine that is easily protonated. Positive mode ESI is the only viable option.
-
Capillary Voltage: 3.0 - 3.5 kV (Standard for small molecules).[1]
-
Desolvation Temperature: 350°C (High organic HILIC flow requires less heat than aqueous RPLC).
Fragmentation Pattern (MS/MS)
Identification relies on Multiple Reaction Monitoring (MRM). The fragmentation of piperazine derivatives follows a predictable pathway involving ring cleavage and loss of the N-substituent [3].[6]
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Assignment |
| Quantifier | 140.1 | 85.1 | 20-25 | Loss of propanenitrile group (-CH₂CH₂CN) |
| Qualifier 1 | 140.1 | 56.1 | 30-35 | Piperazine ring cleavage (C₂H₄N₂ fragment) |
| Qualifier 2 | 140.1 | 97.1 | 15-20 | Loss of C₂H₃N (Acetonitrile-like fragment) |
Expert Note: The transition 140.1 -> 85.1 is the most specific, corresponding to the intact piperazine ring after the cleavage of the side chain.
Part 4: Recommended Experimental Protocol (HILIC-MS/MS)
This protocol is designed to be self-validating. The use of a "divert valve" is crucial to prevent salt buildup from the early portion of the run.
Sample Preparation
-
Solvent: Dissolve standard/sample in 90:10 Acetonitrile:Water .
-
Why? Injecting a high-aqueous sample into a HILIC column causes "solvent mismatch," leading to peak distortion.[1] The sample solvent must match the initial mobile phase conditions [4].
-
-
Concentration: 100 ng/mL (for sensitivity check).
LC Conditions
-
Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.5 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Why? Ammonium formate provides ionic strength to control secondary interactions with silanols on the stationary phase.
-
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | %B (Acetonitrile) | Event |
|---|---|---|
| 0.00 | 95 | Initial Hold |
| 1.00 | 95 | Start Elution |
| 6.00 | 60 | Gradient Ramp |
| 6.10 | 95 | Return to Initial |
| 10.00 | 95 | Re-equilibration |[1][2]
Workflow Diagram
Figure 2: Analytical workflow ensuring system robustness by diverting early-eluting salts.[1][2]
Part 5: Validation & Performance Metrics
To ensure the method is trustworthy, verify the following performance criteria:
-
Linearity: The method should be linear from 1 ng/mL to 1000 ng/mL (
). -
Matrix Effects: Compare the peak area of the analyte spiked into the matrix vs. neat solvent.
-
Carryover: Inject a blank after the highest standard. Peak area in blank should be < 20% of the LOQ.
References
-
Mallet, C. R., et al. (2003). The impact of ion-pairing reagents on ESI-MS sensitivity. Journal of Chromatography A.
-
Periat, A., et al. (2013). Systematic comparison of sensitivity between RPLC and HILIC-MS/MS for polar compounds. Journal of Chromatography A.
-
Niessen, W. M. A. (2006). Fragmentation of piperazine derivatives in ESI-MS/MS. Mass Spectrometry Reviews.
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
Sources
- 1. 3-Piperazin-1-Ylpropanenitrile | CymitQuimica [cymitquimica.com]
- 2. 3-(Piperazin-1-yl)propanenitrile|lookchem [lookchem.com]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. chromtech.com [chromtech.com]
- 5. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
X-ray diffraction (XRD) data for 3-(Piperazin-1-yl)propanenitrile dihydrochloride crystal structure
Executive Summary
3-(Piperazin-1-yl)propanenitrile dihydrochloride (CAS 1044707-28-9) is a critical piperazine intermediate used in the synthesis of psychoactive and antihistaminic pharmaceutical agents. While the free base (CAS 34064-86-3) exists as a liquid/oil, the dihydrochloride salt is the preferred solid-state form for purification, storage, and handling.
Current Status: As of 2026, a dedicated single-crystal X-ray diffraction (SC-XRD) paper for this specific salt has not been indexed in open crystallographic databases (CSD/COD). Objective: This guide serves as a protocol for generation and validation , comparing the target experimental data against structural analogs (Piperazine 2HCl) and theoretical models .
Part 1: The "Gold Standard" Characterization Protocol
To establish authoritative data, you must generate a Single Crystal structure. Reliance on Powder XRD (PXRD) alone is insufficient for resolving the specific hydrogen-bonding network of the dihydrochloride salt.
1.1 Crystallization Strategy (The Critical Step)
The high polarity of the dihydrochloride salt requires a solvent system that balances solubility with slow nucleation.
-
Method A (Slow Evaporation): Dissolve 100 mg in minimal Ethanol/Water (95:5) . The water aids solubility of the ionic salt; ethanol reduces solubility to force precipitation.
-
Method B (Vapor Diffusion): Dissolve in Methanol ; diffuse Diethyl Ether or Acetone into the solution. This is gentler and often yields higher-quality prisms.
1.2 Data Collection Parameters
-
Temperature: Collect at 100 K (Cryostream). Room temperature data often suffers from high thermal motion in the terminal nitrile chain.
-
Radiation: Mo-Kα (λ = 0.71073 Å) is preferred to reduce absorption effects from Chloride ions compared to Cu-Kα.
Part 2: Comparative Benchmarks (The Alternatives)
Since the specific structure is unpublished, you must validate your results against these three established benchmarks.
Benchmark 1: Structural Analog (Piperazine Dihydrochloride)
The closest crystallographic anchor is Piperazine Dihydrochloride Monohydrate (Acta Cryst.[1] E57, o610).[1][2] Use this to validate your bond geometries.
| Feature | Target: 3-(Piperazin-1-yl)propanenitrile 2HCl | Analog: Piperazine 2HCl (Ref. 1) | Significance |
| Crystal System | Predicted:[2][3] Monoclinic or Triclinic | Monoclinic ( | Common for organic salts. |
| Cation Geometry | Chair conformation (Centrosymmetric?) | Chair (Centrosymmetric) | Chair is the energy minimum. |
| C–N Bond Length | Expect 1.48 – 1.50 Å | 1.492 Å | Deviation suggests disorder. |
| C–C Bond Length | Expect 1.52 – 1.54 Å | 1.525 Å | Standard sp3 hybridization. |
| H-Bonding | N–H...Cl (Strong) | N–H...Cl (2.15 – 2.30 Å) | Critical for lattice stability. |
Benchmark 2: Salt vs. Free Base (Thermodynamic Stability)
-
Free Base: Liquid/Oil. Prone to oxidation and hydrolysis of the nitrile group.
-
Dihydrochloride Salt: Crystalline Solid.[4] The formation of the ionic lattice significantly increases the melting point (typically >180°C) and chemical stability.
-
Validation: If your SC-XRD shows disordered solvent channels, the stability advantage may be compromised (hygroscopicity).
Benchmark 3: Experimental vs. Calculated (DFT)
If SC-XRD is impossible (only microcrystalline powder available), compare your experimental PXRD against a DFT-optimized geometry (e.g., B3LYP/6-31G*).
-
Metric: Compare the simulated powder pattern from the DFT model with your experimental bulk PXRD.
-
Acceptance: A weighted profile R-factor (
) < 10% indicates a good structural model.
Part 3: Visualization of the Workflow
The following diagram outlines the decision logic for characterizing this intermediate, ensuring scientific rigor.
Figure 1: Decision matrix for the solid-state characterization of piperazine salts.
Part 4: Expected Structural Features
Based on the chemistry of piperazine salts, the following features should be explicitly checked in your refinement:
-
Protonation Sites: The dihydrochloride form implies both nitrogen atoms in the piperazine ring are protonated (
).-
Check: Locate difference Fourier peaks near N1 and N4 to confirm H positions.
-
-
Chloride Environment: The
ions usually act as bridges between piperazinium cations.-
Metric: Look for
distances between 3.0 – 3.2 Å (Donor-Acceptor distance).
-
-
Nitrile Geometry: The propionitrile side chain (
) should exhibit a angle close to 178-180° . Significant deviation suggests packing forces or disorder.
References
-
Dehghanpour, S., et al. (2001).[1][2] "Redetermination of piperazine dihydrochloride monohydrate." Acta Crystallographica Section E, 57(7), o610-o611.[2]
-
Sigma-Aldrich. "this compound Product Specification."
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Search: Piperazine Salts."
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
